molecular formula C11H18N2OS B13301904 N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide

Cat. No.: B13301904
M. Wt: 226.34 g/mol
InChI Key: OAKCUGNLOVTNPY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide is a synthetic organic compound with the molecular formula C11H18N2OS This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a dimethylamino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide typically involves the reaction of 5-methylthiophene-2-carbaldehyde with N,N-dimethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-{[1-(5-methylthiophen-2-yl)ethyl]amino}methylcyclohexan-1-amine
  • N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}methylbenzamide

Uniqueness

N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(5-methylthiophen-2-yl)ethylamino]acetamide

InChI

InChI=1S/C11H18N2OS/c1-8-5-6-10(15-8)9(2)12-7-11(14)13(3)4/h5-6,9,12H,7H2,1-4H3

InChI Key

OAKCUGNLOVTNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NCC(=O)N(C)C

Origin of Product

United States

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